8-Bromo-3-iodoquinoline
Overview
Description
8-Bromo-3-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrIN. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds. The presence of both bromine and iodine atoms in the quinoline ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-iodoquinoline typically involves halogenation reactions. One common method is the bromination of 3-iodoquinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-3-iodoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products:
- Substitution reactions can yield various derivatives depending on the nucleophile used.
- Cross-coupling reactions typically produce biaryl compounds or other complex structures.
Scientific Research Applications
8-Bromo-3-iodoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for drug discovery and development, particularly in the synthesis of quinoline-based pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-3-iodoquinoline and its derivatives often involves interaction with biological targets such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity and specificity. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
8-Bromoquinoline: Lacks the iodine atom, making it less versatile in certain reactions.
3-Iodoquinoline: Lacks the bromine atom, which can affect its reactivity and biological activity.
8-Chloro-3-iodoquinoline: Similar structure but with chlorine instead of bromine, which can influence its chemical properties and applications.
Uniqueness: 8-Bromo-3-iodoquinoline is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and potential for diverse applications in synthesis and biological studies.
Properties
IUPAC Name |
8-bromo-3-iodoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJKDNAXYHDTSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680993 | |
Record name | 8-Bromo-3-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917251-85-5 | |
Record name | 8-Bromo-3-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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